molecular formula C19H16O B289766 1-phenyl-1,2,9,9a-tetrahydro-3H-fluoren-3-one

1-phenyl-1,2,9,9a-tetrahydro-3H-fluoren-3-one

Cat. No. B289766
M. Wt: 260.3 g/mol
InChI Key: RWUGLYBNPDTXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1,2,9,9a-tetrahydro-3H-fluoren-3-one, also known as β-carboline, is a naturally occurring compound found in various plants and animals. It has been the subject of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The mechanism of action of β-carboline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage. β-Carboline has also been shown to modulate the activity of neurotransmitters in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects
β-Carboline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage. β-Carboline has also been shown to modulate the activity of neurotransmitters in the brain, leading to neuroprotective effects. Additionally, β-carboline has been found to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using β-carboline in lab experiments is its potential therapeutic properties. β-Carboline has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. Additionally, β-carboline has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
One limitation of using β-carboline in lab experiments is its potential toxicity. β-Carboline has been found to be toxic at high concentrations, and its toxicity may limit its use in certain experiments. Additionally, the mechanism of action of β-carboline is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on β-carboline. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, antioxidant, and neuroprotective effects. Another direction is to investigate its potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, future research could focus on the development of new antibiotics based on the antimicrobial and antifungal properties of β-carboline. Finally, further research is needed to better understand the mechanism of action of β-carboline and its potential toxicity.

Synthesis Methods

β-Carboline can be synthesized through several methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst.

Scientific Research Applications

β-Carboline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. β-Carboline has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-phenyl-1,2,9,9a-tetrahydrofluoren-3-one

InChI

InChI=1S/C19H16O/c20-15-11-17(13-6-2-1-3-7-13)18-10-14-8-4-5-9-16(14)19(18)12-15/h1-9,12,17-18H,10-11H2

InChI Key

RWUGLYBNPDTXKJ-UHFFFAOYSA-N

SMILES

C1C2C(CC(=O)C=C2C3=CC=CC=C31)C4=CC=CC=C4

Canonical SMILES

C1C2C(CC(=O)C=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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